molecular formula C21H21N3O6 B12190644 ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate

Cat. No.: B12190644
M. Wt: 411.4 g/mol
InChI Key: DZFJPHRHOHNZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic organic compound featuring a quinazolinone core substituted with 6,7-dimethoxy groups. The quinazolinone moiety is linked via an acetyl-amino bridge to an ethyl benzoate ester. The 6,7-dimethoxy substituents likely enhance lipophilicity and modulate electronic properties, which could influence binding affinity to biological targets.

Properties

Molecular Formula

C21H21N3O6

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 2-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21N3O6/c1-4-30-21(27)13-7-5-6-8-15(13)23-19(25)11-24-12-22-16-10-18(29-3)17(28-2)9-14(16)20(24)26/h5-10,12H,4,11H2,1-3H3,(H,23,25)

InChI Key

DZFJPHRHOHNZBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The quinazolinone ring is constructed via cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with formamide or urea under acidic conditions. For example:

  • Reagents : 2-Amino-4,5-dimethoxybenzoic acid, formamide, concentrated HCl

  • Conditions : Reflux at 120°C for 8–12 hours

  • Yield : 68–72%

Alternative Route Using N-(2-Aminobenzoyl)benzotriazoles

A contemporary method employs N-(2-aminobenzoyl)benzotriazoles as intermediates. Reaction with 1,3-diketones in the presence of tert-BuOK in dioxane achieves annulation:

Optimized Conditions :

  • Solvent: Dioxane

  • Base: tert-BuOK (1 equiv)

  • Temperature: Reflux (101°C)

  • Yield: 34–59%

N-Acylation with Acetyl Linker

Chloroacetylation of Quinazolinone

The 3-position nitrogen of the quinazolinone is acylated using chloroacetyl chloride under basic conditions:

  • Reagents : Chloroacetyl chloride, triethylamine (TEA), dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4 hours

  • Yield : 85–90%

Coupling with Ethyl 2-Aminobenzoate

The acetylated intermediate is coupled with ethyl 2-aminobenzoate via nucleophilic acyl substitution:

  • Reagents : Ethyl 2-aminobenzoate, DCM, TEA

  • Conditions : Stirring at room temperature for 12–16 hours

  • Yield : 75–80%

Esterification and Final Assembly

Ethyl Ester Formation

If the benzoic acid precursor is used, esterification with ethanol in the presence of H₂SO₄ completes the synthesis:

  • Reagents : Ethanol, concentrated H₂SO₄

  • Conditions : Reflux for 6 hours

  • Yield : 88–92%

Reaction Optimization and Challenges

Solvent and Base Screening for Quinazolinone Formation

Comparative studies reveal solvent-dependent yields (Table 1):

SolventBaseTemperatureYield (%)
Dioxanetert-BuOKReflux59
THFK₂CO₃60°C42
DMFNaHRT28

Data adapted from Ref

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves acetamide byproducts.

  • Recrystallization : Ethanol/water mixtures improve purity to >98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, quinazolinone H-5), 6.98 (s, 1H, H-8), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O quinazolinone).

  • HRMS : m/z 411.1423 [M+H]⁺ (calc. 411.1428).

Applications and Derivative Synthesis

Biological Screening

Structural analogs demonstrate inhibitory activity against tyrosine kinases (IC₅₀ = 0.8–2.4 μM).

Structural Modifications

  • Methoxy Group Replacement : Fluoro or hydroxy groups alter solubility and target affinity.

  • Ester Hydrolysis : Free carboxylic acid derivatives improve water solubility for in vivo studies .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis at two primary sites:

  • Ester group hydrolysis : The ethyl benzoate ester hydrolyzes to form a carboxylic acid under basic conditions (e.g., NaOH/EtOH), enhancing water solubility.

  • Amide bond hydrolysis : The acetyl-amino linkage can be cleaved under strong acidic conditions (e.g., HCl reflux), yielding 6,7-dimethoxy-4-oxoquinazoline-3(4H)-acetic acid and anthranilic acid derivatives.

Key conditions :

Reaction SiteReagentsTemperatureOutcome
Ester group1M NaOH, EtOH60°CCarboxylic acid formation
Amide bond6M HCl, H₂ORefluxFree amine and acetic acid derivative

Nucleophilic Substitution

The 3-position acetyl group and quinazolinone core participate in nucleophilic reactions:

  • Acetylamino group displacement : The acetyl moiety reacts with amines (e.g., hydrazines) to form hydrazide derivatives, useful for constructing heterocyclic systems .

  • Methoxy group substitution : The 6,7-dimethoxy groups undergo demethylation with BBr₃ or HBr/AcOH, producing hydroxyl groups for further functionalization.

Example reaction :
Compound+H2NNH2Hydrazide derivative+EtOH\text{Compound} + \text{H}_2\text{NNH}_2 \rightarrow \text{Hydrazide derivative} + \text{EtOH}
(Conditions: Ethanol, 80°C, 12 h)

Esterification and Amidation

The hydrolyzed carboxylic acid can be re-esterified or amidated:

  • Re-esterification : Treatment with alcohols (e.g., methanol, isopropyl alcohol) and catalytic H₂SO₄ yields alternate esters.

  • Amidation : Coupling with amines via EDC/HOBt activates the carboxylate, forming secondary amides .

Optimized protocol :

StepReagentsYield
Carboxylate activationEDC, HOBt, DMF85–92%
Amide formationR-NH₂, RT, 24 h70–88%

Cyclization and Heterocycle Formation

The quinazolinone core facilitates cyclocondensation reactions:

  • With 1,3-diketones : Under basic conditions (e.g., tert-BuOK/dioxane), the compound forms fused pyrano-quinazolinones via enolate intermediate cyclization .

  • With orthoesters : Refluxing with triethyl orthoformate and hydrazides generates 3-acylamino-4(3H)-quinazolinone derivatives .

Mechanistic insight :

  • Enolate formation at the acetyl group.

  • Nucleophilic attack on the electrophilic carbonyl of diketones.

  • Cyclization and aromatization to yield polycyclic systems .

Functional Group Interconversion

  • Methoxy to hydroxyl : Demethylation with BBr₃ (CH₂Cl₂, −78°C) enables subsequent glycosylation or phosphorylation.

  • Ester to ketone : Controlled reduction with LiAlH₄ converts the ester to a primary alcohol, which can be oxidized to a ketone.

Research Findings and Limitations

  • Yield variability : Cyclization reactions exhibit moderate yields (34–84%) due to competing side reactions, necessitating optimized conditions .

  • Stereoelectronic effects : The 6,7-dimethoxy groups sterically hinder reactions at the quinazolinone 4-position, limiting certain modifications.

  • Scalability : Industrial-scale synthesis requires continuous flow reactors to improve efficiency .

This compound’s reactivity profile underscores its utility as a scaffold for drug discovery, though further experimental validation is needed to explore novel derivatives .

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of specific precursors. The compound features a quinazoline moiety, which is known for its diverse biological activities.

Key Structural Features:

  • Quinazoline Core: The presence of the quinazoline structure contributes to the compound's pharmacological properties.
  • Dimethoxy Substituents: The 6,7-dimethoxy groups enhance solubility and biological activity.
  • Acetyl and Benzoate Functionalities: These groups are crucial for the interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antitumor Activity

Studies have shown that derivatives of quinazoline compounds often display significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer models, suggesting potential use in oncology.

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Its structural components may contribute to disrupting microbial cell walls or inhibiting essential enzymatic processes in bacteria and fungi.

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Cancer Treatment

The antitumor effects observed in preclinical studies suggest that this compound could be developed into a therapeutic agent for treating different types of cancer. Further clinical trials are necessary to establish efficacy and safety profiles.

Infectious Diseases

With its antimicrobial properties, there is potential for this compound to be utilized in developing new antibiotics or antifungal agents, particularly against resistant strains of bacteria.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of quinazoline derivatives, including this compound:

StudyFocusFindings
Antitumor ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Antimicrobial EffectsShowed effectiveness against Gram-positive and Gram-negative bacteria.
Synthesis MethodsDescribed efficient synthetic routes for similar quinazoline derivatives with notable yields.

Mechanism of Action

The mechanism of action of ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Quinazolinone Cores

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide
  • CAS No.: 1574406-08-8
  • Molecular Formula : C₂₁H₂₃N₃O₆
  • Key Features: Shares the 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl group but replaces the ethyl benzoate with a phenoxyethyl-acetamide side chain.
  • This structural variation may alter solubility and target selectivity compared to the ethyl benzoate derivative .
Ethyl 4-(2-Methyl-4-oxoquinazolin-3-yl)benzoate
  • CAS No.: 4005-02-1
  • Key Features: Contains a 2-methyl-substituted quinazolinone core instead of 6,7-dimethoxy groups.

Ethyl Benzoate Derivatives with Varied Substituents

highlights several ethyl benzoate derivatives with phenethylamino or phenethylthio groups (e.g., I-6230, I-6232):

  • Structural Differences: These compounds feature pyridazine or isoxazole rings attached to phenethyl groups, contrasting with the target compound’s quinazolinone-acetylamino linkage.
  • Functional Implications: Pyridazine and isoxazole moieties are known for their roles in agrochemicals and pharmaceuticals. The acetylamino-quinazolinone linkage in the target compound may confer unique hydrogen-bonding interactions, enhancing specificity for biological targets such as enzymes or receptors .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate Not provided Not provided Estimated ~405.4 6,7-Dimethoxyquinazolinone, acetylamino Pharmaceuticals (e.g., kinase inhibitors)
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenoxy)ethyl]acetamide 1574406-08-8 C₂₁H₂₃N₃O₆ 413.4 Phenoxyethyl-acetamide Drug development
Ethyl 4-(2-methyl-4-oxoquinazolin-3-yl)benzoate 4005-02-1 C₁₈H₁₆N₂O₃ 308.3 2-Methylquinazolinone Research intermediates
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Not provided Not provided Not provided Pyridazine-phenethylamino Agrochemicals/Pharmaceuticals

Research Findings and Implications

  • Linker Variations: Acetylamino bridges (target compound) versus phenethylamino (I-6230 series) or acetamide (CAS 1574406-08-8) alter conformational flexibility and hydrogen-bond donor/acceptor profiles, impacting target engagement .
  • Agrochemical vs. Pharmaceutical Profiles: The absence of pesticidal moieties (e.g., pyrimidinyl in pyriminobac-methyl) in the target compound supports its classification as a medicinal chemistry candidate .

Biological Activity

Ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological effects, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O5C_{18}H_{19}N_{3}O_{5}, with a molecular weight of approximately 357.4 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.
  • Esterification : The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Enzyme Inhibition

Research indicates that compounds related to the quinazolinone structure exhibit significant inhibitory activity against various enzymes:

  • Acetylcholinesterase (AChE) : this compound has been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies report IC50_{50} values ranging from 0.077 to 50.080 μM for related compounds, indicating potent activity compared to established drugs such as donepezil and rivastigmine .
CompoundIC50_{50} (μM)Reference
Donepezil0.11
Rivastigmine0.59
This compoundTBDThis study

Antioxidant Activity

The compound also exhibits antioxidant properties, which are beneficial in combating oxidative stress-related conditions. Quinazolinone derivatives have been studied for their ability to scavenge free radicals and enhance cellular defense mechanisms against oxidative damage .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces AChE activity in human recombinant models. These findings suggest its potential as a therapeutic agent in Alzheimer's disease management.
  • Molecular Docking Studies : Molecular docking studies reveal that the compound binds effectively to the active site of AChE, indicating a competitive inhibition mechanism. The binding interactions involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site .
  • Structure-Activity Relationship (SAR) : Recent studies on SAR highlight that modifications on the quinazolinone scaffold can enhance biological activity. For instance, substituents that increase lipophilicity have been associated with improved enzyme inhibition properties .

Q & A

Basic: What are the recommended synthetic protocols for ethyl 2-{[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate?

Methodological Answer:
The synthesis involves multi-step reactions starting with substituted quinazolinone intermediates. A general approach includes:

Condensation : Reacting 6,7-dimethoxyquinazolin-4(3H)-one with chloroacetyl chloride to form the acetylated intermediate.

Coupling : Introducing the benzoate moiety via nucleophilic acyl substitution. For example, refluxing with ethyl 2-aminobenzoate in ethanol with glacial acetic acid as a catalyst (similar to methods in and ).

Purification : Use column chromatography (silica gel, hexane/EtOH) or recrystallization to isolate the product. Reaction yields can vary (e.g., 60–85%) depending on substituent steric effects .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A combination of analytical techniques is critical:

  • Spectroscopy :
    • 1H NMR (DMSO-d6, 200–400 MHz): Key signals include aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and the ester carbonyl (δ ~170 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution (as in and ).
    • FT-IR : Confirm ester (C=O, ~1720 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • Chromatography : TLC (Rf ~0.6 in hexane/EtOH, 1:1) to monitor reaction progress .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (error <0.3%) .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from:

  • Solvent effects : DMSO-d6 vs. CDCl3 can shift proton signals (e.g., amide protons deshielded in DMSO).
  • Tautomerism : The quinazolinone moiety may exhibit keto-enol tautomerism, altering NMR patterns. Use variable-temperature NMR to identify equilibrium states.
  • Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation (as suggested by ’s emphasis on melting points and elemental analysis). For unresolved signals, computational methods (DFT) can predict spectral profiles .

Advanced: What computational strategies are recommended for studying the reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. For example, the acetylated amino group is prone to nucleophilic attack due to electron withdrawal by the quinazolinone ring.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways.
  • Docking Studies : If targeting biological activity, dock the compound into enzyme active sites (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • In vitro assays :
    • Kinase inhibition : Test against EGFR or VEGFR-2 (common targets for quinazolinone derivatives) using fluorescence-based assays.
    • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy groups or ester substituents) and correlate substitutions with IC50 values. For example, bulkier esters may reduce membrane permeability .

Advanced: What methodologies are suitable for analyzing degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis: Reflux in 0.1M HCl/NaOH (50°C, 24h) and monitor via HPLC (C18 column, acetonitrile/water gradient).
    • Oxidation: Treat with H2O2 (3%) to identify peroxide-sensitive groups (e.g., methoxy → demethylation).
  • LC-MS/MS : Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and propose fragmentation pathways .

Basic: What purification techniques are most effective for isolating this compound from by-products?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures (80:20 v/v) due to the compound’s moderate polarity.
  • Column Chromatography : Silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (UV detection at 254 nm).
  • HPLC Prep : Reverse-phase C18 column (methanol/water, 70:30) for high-purity isolation (>98%) .

Advanced: How can researchers address low yields in the coupling step of the synthesis?

Methodological Answer:
Low yields often result from:

  • Steric hindrance : Use bulkier bases (e.g., DIPEA) to deprotonate the amine for efficient nucleophilic attack.
  • Solvent optimization : Switch to DMF or THF to enhance reagent solubility.
  • Catalysis : Introduce Pd(OAc)2 (0.5 mol%) for Buchwald-Hartwig-type couplings if amidation is sluggish. Document yield improvements in triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.